4-Iodopyridin-3-yl dimethylcarbamate

Cross-coupling chemistry Medicinal chemistry building blocks Site-specific functionalization

Addressing the synthetic bottleneck of introducing aryl or alkynyl groups at the pyridine 4-position, this compound eliminates the need for additional pre-functionalization steps. The iodine substituent serves as a direct, high-utility handle for transition metal-catalyzed cross-coupling reactions, streamlining SAR studies and analog synthesis. - Enables direct Suzuki-Miyaura, Sonogashira, and Heck couplings without prior functionalization. - Serves as a key intermediate for pyridostigmine-related analog libraries and impurity profiling. - Distinct molecular weight (292.07 g/mol) ensures clear differentiation from non-iodinated analogs in LC-MS/HPLC method development.

Molecular Formula C8H9IN2O2
Molecular Weight 292.07 g/mol
CAS No. 1425334-68-4
Cat. No. B1459046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyridin-3-yl dimethylcarbamate
CAS1425334-68-4
Molecular FormulaC8H9IN2O2
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=C(C=CN=C1)I
InChIInChI=1S/C8H9IN2O2/c1-11(2)8(12)13-7-5-10-4-3-6(7)9/h3-5H,1-2H3
InChIKeyFBYKBAWPGOKXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodopyridin-3-yl Dimethylcarbamate (CAS 1425334-68-4): Chemical Identity and Procurement Baseline


4-Iodopyridin-3-yl dimethylcarbamate is a pyridine-derived carbamate ester bearing an iodine substituent at the 4-position and a dimethylcarbamate moiety at the 3-position (IUPAC: (4-iodopyridin-3-yl) N,N-dimethylcarbamate). Its molecular formula is C₈H₉IN₂O₂ with a molecular weight of 292.07 g/mol . Structurally, it is an iodinated analog of pyridin-3-yl dimethylcarbamate (CAS 51581-32-9), which is an established intermediate in pyridostigmine synthesis and a recognized impurity standard . The iodine substituent confers distinct synthetic utility for cross-coupling applications compared to non-halogenated analogs. Commercially, this compound is available from multiple research chemical suppliers with typical purities of 95–96% .

Why 4-Iodopyridin-3-yl Dimethylcarbamate Cannot Be Substituted with Non-Halogenated Pyridine Carbamates


The 4-iodo substituent fundamentally differentiates this compound from its non-halogenated analog, pyridin-3-yl dimethylcarbamate. Iodine at the pyridine 4-position serves as a functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the site-specific introduction of aryl, alkynyl, or alkenyl groups into molecular scaffolds . Non-halogenated pyridine carbamates lack this reactive site and cannot participate in such transformations without prior functionalization. Directed ortho-metalation studies confirm that the presence of an iodine substituent after I₂ quench yields the corresponding iodopyridine O-carbamate, a key intermediate for subsequent diversification [1]. For users requiring a building block for cross-coupling-based synthesis, substitution with the non-iodinated analog would necessitate additional synthetic steps—introducing inefficiency, reduced yield, and higher procurement complexity.

Quantitative Differentiation Evidence: 4-Iodopyridin-3-yl Dimethylcarbamate vs. Pyridin-3-yl Dimethylcarbamate


Cross-Coupling Reactivity: Iodine Substituent as a Synthetic Handle for Diversification

The target compound contains a reactive aryl iodide at the 4-position, which is essential for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings . This iodine substituent enables direct, site-specific C–C bond formation at the 4-position of the pyridine ring. In contrast, the non-halogenated analog, pyridin-3-yl dimethylcarbamate (CAS 51581-32-9), lacks any halogen substituent and therefore possesses zero intrinsic cross-coupling reactivity . Without the iodine handle, users must perform additional functionalization steps (e.g., directed lithiation/halogenation) to introduce a reactive site, which is inherently less efficient and may compromise overall synthetic yield.

Cross-coupling chemistry Medicinal chemistry building blocks Site-specific functionalization

Molecular Weight and Physical Property Differentiation

The target compound has a molecular weight of 292.07 g/mol, which is significantly higher than that of pyridin-3-yl dimethylcarbamate (166.18 g/mol) due to the presence of the iodine atom (atomic weight: 126.90 g/mol) . This substantial mass difference enables unambiguous differentiation between the two compounds using mass spectrometry (MS) and liquid chromatography–mass spectrometry (LC–MS) in reaction monitoring and impurity profiling. The iodine atom also introduces distinctive isotopic distribution patterns in MS analysis, facilitating confident compound identification even in complex reaction mixtures.

Analytical characterization Quality control Purity assessment

Lipophilicity and Chromatographic Retention Differentiation

The iodine substituent at the 4-position substantially increases the lipophilicity of the target compound compared to the non-iodinated analog. Predicted partition coefficients indicate that the iodine atom increases calculated logP values by approximately 1.2–1.5 log units (class-level inference based on halogenation effects on pyridine scaffolds) [1]. This increased lipophilicity results in markedly different reversed-phase HPLC retention times, enabling baseline chromatographic separation of the two compounds. For analytical method development and impurity profiling, this property difference is critical for establishing robust separation conditions.

Chromatographic separation LogP prediction Method development

Procurement-Relevant Application Scenarios for 4-Iodopyridin-3-yl Dimethylcarbamate


Cross-Coupling Diversification in Medicinal Chemistry Synthesis

This compound is procured as a key building block for medicinal chemistry programs requiring site-specific diversification at the pyridine 4-position. The iodine substituent enables direct Suzuki-Miyaura, Sonogashira, or Heck coupling reactions to introduce aryl, alkynyl, or alkenyl groups without additional functionalization steps . This application is supported by the documented use of iodopyridine carbamates in directed ortho-metalation/iodination sequences as intermediates for further synthetic elaboration [1].

Analytical Reference Standard for Method Development

The compound serves as an analytical reference material for developing and validating chromatographic methods that must distinguish between iodinated and non-iodinated pyridine carbamates. The distinct molecular weight (292.07 g/mol) and increased lipophilicity relative to pyridin-3-yl dimethylcarbamate (166.18 g/mol) provide clear differentiation in LC–MS and HPLC analyses . Procurement in this context supports impurity profiling and method robustness testing in quality control laboratories.

Precursor for Radiochemical and Imaging Probe Development

The aryl iodide functionality at the 4-position makes this compound a potential precursor for radioiodination or for use in halogen-exchange reactions to generate radiofluorinated PET tracers . The dimethylcarbamate moiety may also serve as a metabolically relevant functional group in probe design. This application aligns with the established use of structurally related 3-fluoro-4-iodopyridine building blocks in PET radiopharmaceutical development .

Synthetic Intermediate for Cholinesterase-Targeted Probe Development

The carbamate moiety is a recognized pharmacophore for cholinesterase inhibition [2]. The compound can serve as an intermediate for synthesizing pyridostigmine-related structural analogs with modified substitution patterns introduced via the iodine handle. This application is supported by the documented relationship of pyridin-3-yl dimethylcarbamate as a pyridostigmine synthetic intermediate and EP impurity standard , with the iodine substituent enabling the preparation of diversified analog libraries for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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